Molecular Weight Differential Versus Morpholine Analog: Impact on Ligand Efficiency Metrics
1-(5-Bromo-2-fluorobenzoyl)pyrrolidine has a molecular weight of 272.11 g/mol, which is 16.00 g/mol lower than the structurally analogous morpholine derivative 4-(5-bromo-2-fluorobenzoyl)morpholine (288.11 g/mol) . This difference arises from the replacement of the pyrrolidine ring (C4H8N, nominal mass 70 Da) with a morpholine ring (C4H8NO, nominal mass 86 Da), introducing an additional oxygen atom that adds hydrogen bond acceptor capacity but increases molecular weight in a fragment-based context where lower MW is generally preferred for ligand efficiency optimization .
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 272.11 g/mol |
| Comparator Or Baseline | 4-(5-Bromo-2-fluorobenzoyl)morpholine: 288.11 g/mol |
| Quantified Difference | 16.00 g/mol lower (5.6% reduction) |
| Conditions | Computed values based on molecular formula; no experimental measurement context |
Why This Matters
In fragment-based drug discovery, lower molecular weight at equivalent or superior binding efficiency improves ligand efficiency metrics (LE = 1.4 × pKi / heavy atom count), making the pyrrolidine scaffold a more favorable starting point than the morpholine analog for hit-to-lead optimization.
